molecular formula C14H12F3N3O3S B10975033 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B10975033
M. Wt: 359.33 g/mol
InChI Key: HTPFDVMYZZJPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: is a compound with a complex structure, combining a pyrimidine ring, a phenyl group, and an acetamide moiety. Let’s break it down:

  • Pyrimidine Ring: : The core structure contains a pyrimidine ring, which is a heterocyclic aromatic compound composed of two nitrogen atoms and four carbon atoms. Pyrimidines play essential roles in nucleic acids (DNA and RNA) and are involved in various biological processes.

  • Trifluoromethyl Group: : The trifluoromethyl (CF₃) substituent enhances the compound’s lipophilicity and can influence its pharmacological properties.

  • Sulfanyl Group: : The sulfanyl (SH) group contributes to the compound’s reactivity and potential interactions with biological targets.

  • Methoxyphenyl Group: : The methoxyphenyl (OCH₃-C₆H₄-) group adds aromaticity and can affect solubility and binding interactions.

  • Acetamide Moiety: : The acetamide (-CONH₂) functional group is a common motif in pharmaceutical compounds, often associated with amide bonds in peptides and proteins.

Preparation Methods

Synthetic Routes::

  • Hydroxylation of 4,6-dichloropyrimidine: : The synthesis typically starts with 4,6-dichloropyrimidine, which undergoes selective hydroxylation at the 4-position using a suitable reagent (e.g., sodium hydroxide or potassium hydroxide) to yield the desired 4-hydroxy-6-chloropyrimidine intermediate.

  • Trifluoromethylation: : The 4-hydroxy-6-chloropyrimidine is then treated with a trifluoromethylating agent (e.g., trifluoromethyl iodide) to introduce the trifluoromethyl group at the 6-position.

  • Thiolation: : The trifluoromethylated intermediate reacts with a thiol (e.g., thiophenol) to form the target compound, 2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide.

Industrial Production:: Industrial-scale production may involve continuous flow processes, solid-phase synthesis, or other efficient methods to optimize yield and minimize waste.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability or reactivity.

    Reduction: Reduction reactions could modify functional groups, such as converting the nitro group to an amino group.

    Substitution: Substitution reactions (e.g., halogenation) may occur at various positions.

    Common Reagents: Reagents like sodium hydroxide, trifluoromethylating agents, and thiols are crucial.

    Major Products: The primary product is the title compound, but by-products may also form.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antimicrobial activity).

    Biological Studies: Explore its interactions with enzymes, receptors, or nucleic acids.

    Materials Science: Assess its use in materials with specific properties (e.g., optical or electronic materials).

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, enzymes, or receptors) affected by the compound.

    Pathways: Investigate signaling pathways influenced by its binding or modulation.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12F3N3O3S

Molecular Weight

359.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C14H12F3N3O3S/c1-23-9-4-2-8(3-5-9)18-12(22)7-24-13-19-10(14(15,16)17)6-11(21)20-13/h2-6H,7H2,1H3,(H,18,22)(H,19,20,21)

InChI Key

HTPFDVMYZZJPEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.